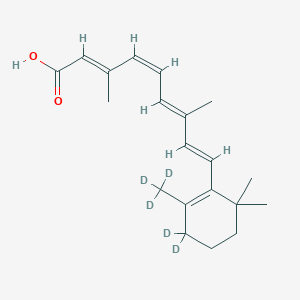
11-cis-Retinoic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-cis-Retinoic Acid-d5: is a deuterium-labeled derivative of 11-cis-Retinoic Acid, a metabolite of vitamin A. This compound is primarily used in scientific research, particularly in studies related to vision and retinoid signaling pathways. The molecular formula of this compound is C20H23D5O2, and it has a molecular weight of 305.47 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Retinoic Acid-d5 involves the incorporation of deuterium atoms into the retinoic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 11-cis-Retinoic Acid-d5 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 11-cis-retinaldehyde.
Reduction: Conversion to 11-cis-retinol.
Isomerization: Conversion between cis and trans isomers
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like pyridinium chlorochromate (PCC) and conditions involve mild temperatures.
Reduction: Common reagents include reducing agents like sodium borohydride (NaBH4) and conditions involve low temperatures.
Isomerization: Conditions involve light exposure or enzymatic catalysis
Major Products:
Oxidation: 11-cis-retinaldehyde.
Reduction: 11-cis-retinol.
Isomerization: All-trans-retinoic acid
Applications De Recherche Scientifique
11-cis-Retinoic Acid-d5 has a wide range of applications in scientific research:
Mécanisme D'action
11-cis-Retinoic Acid-d5 exerts its effects by binding to retinoic acid receptors (RARs) in the nucleus of cells. This binding activates the receptors, leading to the regulation of gene expression involved in cell growth, differentiation, and apoptosis. The molecular targets include RARα, RARβ, and RARγ, and the pathways involved are primarily related to retinoid signaling .
Comparaison Avec Des Composés Similaires
All-trans-Retinoic Acid: Another metabolite of vitamin A with similar biological activities but different isomeric form.
9-cis-Retinoic Acid: Another isomer with distinct binding affinities and biological effects .
Uniqueness: 11-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and metabolic research. The deuterium atoms provide a distinct signature that can be easily detected using mass spectrometry, allowing for precise tracking of the compound’s metabolic pathways .
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
(2E,4Z,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+/i3D3,10D2 |
Clé InChI |
SHGAZHPCJJPHSC-VGVMDEDOSA-N |
SMILES isomérique |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)(C)C)[2H] |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


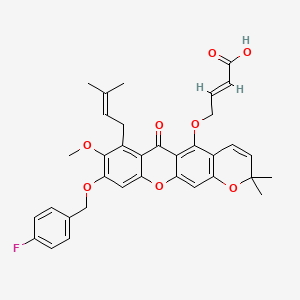


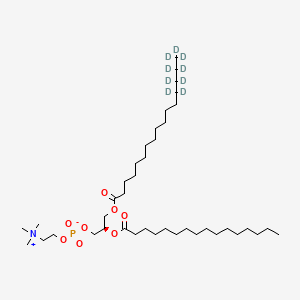
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
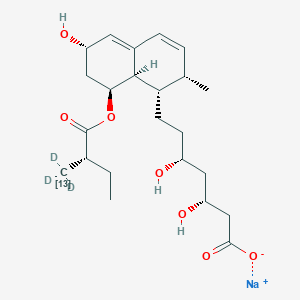
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
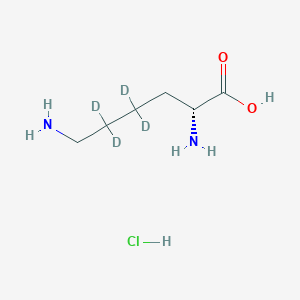


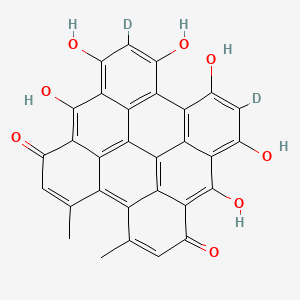

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)

